(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
The compound "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a bifunctional piperidine derivative featuring a 1,2,3-triazole moiety and a methylsulfonyl group. Its structure combines a rigid triazole ring (known for hydrogen-bonding capabilities) with a sulfonamide-like sulfonyl group (imparting metabolic stability and solubility). The methanone linker bridges two piperidine rings, creating a conformationally restrained scaffold. Crystallographic studies of analogous compounds suggest that the triazole and sulfonyl groups contribute to binding interactions in enzyme active sites .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDBBOZMTAEWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant binding affinities to a range of proteins. These proteins could potentially serve as the targets for this compound.
Mode of Action
The 1,2,3-triazole ring, a key component of this compound, is known to interact with amino acids present in the active site of certain proteins. This interaction involves various interactions like electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction.
Biochemical Pathways
It’s worth noting that 1,2,3-triazole derivatives have been associated with a broad spectrum of biological properties, including antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound may affect multiple biochemical pathways related to these biological processes.
Pharmacokinetics
The 1,2,3-triazole moiety is known for its high chemical stability, which makes it resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. These properties could potentially influence the compound’s bioavailability.
Result of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant antimicrobial and antioxidant activities. These activities suggest that the compound may exert similar effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of the 1,2,3-triazole moiety, a key component of this compound, is known to be influenced by factors such as temperature and pH. Furthermore, the compound’s interaction with its targets and its resulting effects may be influenced by the presence of other molecules in its environment.
Biological Activity
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that combines a triazole ring with piperidine moieties. This structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The presence of the triazole and piperidine rings contributes to its stability and reactivity in biological systems.
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of various bacteria and fungi. For instance, a related study indicated that compounds with similar structures demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit comparable effects .
Anticancer Activity
Research indicates that compounds featuring piperidine and triazole rings can exhibit cytotoxic effects against cancer cell lines. A study focusing on similar triazole-piperidine derivatives reported IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HT29 (Colon) | 15.0 |
| Compound C | A549 (Lung) | 10.0 |
Anti-inflammatory Effects
Piperidine derivatives are also recognized for their anti-inflammatory properties. The presence of the methylsulfonyl group may enhance these effects by modulating inflammatory pathways. Studies have indicated that similar compounds can reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
-
Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of several triazole-piperidine derivatives on human cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 and HT29 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis. -
Antimicrobial Efficacy
Another investigation assessed the antimicrobial potential of related triazole compounds against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the piperidine ring could enhance antibacterial activity, indicating a structure-activity relationship worth exploring further for the target compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Key analogs include:
- Piperidine-triazole hybrids: Compounds like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone lack the sulfonyl group, reducing polarity and metabolic stability .
- Methanone-bridged heterocycles: [5-(Indol-3-yl)-pyrazolyl]pyridin-3-yl methanone shares a methanone linker but replaces triazole/sulfonyl groups with indole and pyrazole, altering hydrophobicity .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 365.44 | 1.2* | 7 | Triazole, sulfonyl, methanone |
| (4-(1H-Triazol-1-yl)piperidinyl)methanone | 287.33 | 2.1 | 5 | Triazole, methanone |
| 1-(Methylsulfonyl)piperidine-4-carboxamide | 206.26 | -0.5 | 4 | Sulfonyl, carboxamide |
*Estimated using fragment-based methods.
Computational Similarity Assessment
Methodology
Similarity was evaluated using Morgan fingerprints (radius=2) and Tanimoto coefficients (threshold >0.7 for "similar" compounds) .
Table 2: Tanimoto Similarity Scores
| Compound | Target Compound Similarity | Notable Structural Deviations |
|---|---|---|
| (4-(1H-Triazol-1-yl)piperidinyl)methanone | 0.68 | Missing sulfonyl group |
| Gefitinib (EGFR inhibitor) | 0.52 | Quinazoline core vs. triazole |
| 1-(Methylsulfonyl)piperidine-4-carboxamide | 0.45 | Carboxamide vs. methanone linker |
Activity Cliffs
Despite structural similarities, "activity cliffs" (minor structural changes causing drastic activity differences) are possible. For example, triazole regioisomers (1H vs. 2H) may exhibit divergent binding modes .
Analytical Techniques for Property Determination
Critical micelle concentration (CMC) determination methods (e.g., spectrofluorometry, tensiometry) are adaptable for assessing solubility and aggregation behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
